Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)-
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Overview
Description
Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- is a heterocyclic aromatic organic compound It is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzaldehyde with 4-methylaniline in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with an appropriate oxidizing agent to form the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole ring.
Scientific Research Applications
Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Oxazole, 5-(4-methoxyphenyl)-2-(4-ethylphenyl)-
- Oxazole, 5-(4-methoxyphenyl)-2-(4-chlorophenyl)-
- Oxazole, 5-(4-methoxyphenyl)-2-(4-fluorophenyl)-
Uniqueness
Oxazole, 5-(4-methoxyphenyl)-2-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Properties
CAS No. |
96907-62-9 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H15NO2/c1-12-3-5-14(6-4-12)17-18-11-16(20-17)13-7-9-15(19-2)10-8-13/h3-11H,1-2H3 |
InChI Key |
HLIXBAVJOUSZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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